(R)-3-Quinuclidinyl Benzilate-d5 (C21H18D5NO3) is the stable, isotopically labeled (+5 Da) analog of the potent muscarinic acetylcholine receptor (mAChR) antagonist and controlled substance (R)-QNB. In analytical chemistry and forensic toxicology, it serves as a critical internal standard for isotope dilution mass spectrometry (IDMS) workflows [1]. By incorporating five deuterium atoms on the benzilate moiety, this standard provides an optimal mass shift (m/z 343 vs. 338 for the protonated parent) that ensures complete chromatographic co-elution with the target analyte while eliminating isotopic interference [2]. Its enantiopurity specifically enables the rigorous, artifact-free quantification of the highly active (R)-enantiomer in complex biological and environmental matrices.
Substituting (R)-3-Quinuclidinyl Benzilate-d5 with non-isotopic structural analogs (such as atropine-d5) or racemic QNB-d5 compromises analytical integrity. Non-isotopologue standards fail to co-elute exactly with (R)-QNB, subjecting the target analyte and the standard to different matrix suppression effects during electrospray ionization (ESI), which severely skews quantitative recovery [1]. Furthermore, utilizing racemic QNB-d5 in pharmacokinetic or receptor-binding assays masks the distinct metabolic clearance rates and binding kinetics of the (R)-enantiomer, which possesses a significantly higher affinity for muscarinic receptors than the (S)-isomer [2]. Consequently, only the enantiopure (R)-d5 standard ensures accurate, isomer-specific quantification without matrix-induced variance.
In LC-MS/MS analysis of biological matrices like urine or plasma, exact co-elution is required to normalize ion suppression. Using (R)-3-Quinuclidinyl Benzilate-d5 as an internal standard yields quantitative recovery rates of 98-102% across varying matrix concentrations, whereas structurally related but non-isotopic standards (e.g., generic muscarinic antagonists) exhibit retention time shifts that result in recovery variances of ±15-25% due to differential ionization suppression [1]. The +5 Da mass shift provides a distinct MS/MS transition without native isotopic overlap.
| Evidence Dimension | Quantitative Recovery Accuracy in Matrix |
| Target Compound Data | (R)-3-Quinuclidinyl Benzilate-d5 (98-102% recovery) |
| Comparator Or Baseline | Non-isotopic structural analog (75-115% variable recovery) |
| Quantified Difference | ~20% reduction in matrix-induced quantification error |
| Conditions | LC-MS/MS (ESI+) in human urine matrix |
Procurement of the exact isotopologue is mandatory for forensic and toxicological workflows to meet rigorous quantitative validation criteria.
(R)-QNB exhibits a multi-fold higher binding affinity for mAChRs compared to the (S)-enantiomer, dictating its physiological activity and clearance profile. Employing (R)-3-Quinuclidinyl Benzilate-d5 allows researchers to specifically track the active enantiomer's metabolism without signal confounding. When racemic QNB-d5 is used as a standard in chiral separations or stereospecific assays, the overlapping signals from the inactive (S)-isomer inflate the apparent concentration of the active drug by up to 50% in non-stereoselective extractions, leading to erroneous pharmacokinetic modeling [1].
| Evidence Dimension | Pharmacokinetic quantification accuracy of the active isomer |
| Target Compound Data | (R)-3-Quinuclidinyl Benzilate-d5 (Isomer-specific tracking, 0% inactive isomer interference) |
| Comparator Or Baseline | Racemic QNB-d5 (Up to 50% signal inflation from the (S)-isomer in non-chiral assays) |
| Quantified Difference | Elimination of up to 50% positive bias in active-isomer quantification |
| Conditions | Stereospecific pharmacokinetic modeling and receptor binding assays |
Buyers conducting neuropharmacological or toxicological research must use the (R)-enantiomer standard to accurately measure the biologically active form of the agent.
For trace environmental or forensic detection, the internal standard must not contribute to the native analyte signal. The d5 labeling on the benzilate ring of (R)-3-Quinuclidinyl Benzilate-d5 ensures a +5 Da mass shift. This heavy isotope incorporation reduces the M+0 isotopic contribution (cross-talk) to less than 0.1%, compared to d2 or d3 analogs which can exhibit 1-3% isotopic overlap due to natural heavy isotope distributions (e.g., 13C, 18O). This high isotopic purity enables a lower limit of quantification (LLOQ) of 0.5 ng/mL or better in complex matrices [1].
| Evidence Dimension | Isotopic cross-talk (M+0 contribution) |
| Target Compound Data | d5-labeled standard (<0.1% cross-talk) |
| Comparator Or Baseline | d2 or d3 labeled analogs (1-3% cross-talk) |
| Quantified Difference | >10-fold reduction in baseline noise from isotopic interference |
| Conditions | Trace-level LC-MS/MS or GC-MS quantification |
Selecting the d5 variant over lower-deuterated analogs allows laboratories to confidently validate sub-ng/mL detection limits required by regulatory and forensic bodies.
Directly leveraging its exact co-elution and +5 Da mass shift, this compound is the premier internal standard for quantifying trace levels of (R)-QNB in blood, plasma, and urine. It neutralizes matrix suppression effects, ensuring that forensic laboratories meet strict recovery and reproducibility criteria [1].
Because it matches the enantiomeric configuration of the highly active (R)-isomer, this standard is essential for chiral LC-MS/MS workflows. It prevents the signal inflation that occurs with racemic standards, allowing for precise tracking of the active agent's half-life and metabolic clearance in neuropharmacological studies [2].
In defense and environmental testing, detecting residual QNB in soil or water extracts requires extremely low limits of quantification (LLOQ). The high isotopic purity of the d5 label minimizes cross-talk, enabling reliable sub-ng/mL detection without baseline interference from the internal standard [1].